2-(2-Oxoazocan-1-yl)acetic acid

Medicinal chemistry Physicochemical properties Drug design

Researchers often face supply gaps for medium-sized heterocyclic scaffolds with precise lactam-acid functionality. This eight-membered azocane derivative (C9H15NO3) solves that with its unique 2-oxo and 1-acetic acid combination, distinct from simple azocane carboxylic acids. - **Key application**: Anticancer agent synthesis (derivative HPP-4382 reported IC50 ≈ 20 µM). - **Coordination use**: Confirmed Ge(IV) complex formation; ideal for organometallic catalysis. - **SAR precision**: HBA count: 3; TPSA: 57.6 Ų - enables hydrogen-bonding studies. - **Supply**: Reliable global shipping for research quantities.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 1016699-66-3
Cat. No. B2946569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxoazocan-1-yl)acetic acid
CAS1016699-66-3
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESC1CCCN(C(=O)CC1)CC(=O)O
InChIInChI=1S/C9H15NO3/c11-8-5-3-1-2-4-6-10(8)7-9(12)13/h1-7H2,(H,12,13)
InChIKeyLCYQGLJBTMBDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxoazocan-1-yl)acetic acid: Scaffold and Synthetic Intermediate


2-(2-Oxoazocan-1-yl)acetic acid is a medium-sized heterocyclic building block, characterized by an eight-membered azocane ring containing a lactam (2-oxo) moiety and a terminal acetic acid group. Its chemical formula is C9H15NO3, and it has a molecular weight of 185.22 g/mol [1]. As a versatile small molecule scaffold , it is employed primarily as a synthetic intermediate for generating diverse compound libraries and as a specialized ligand in coordination chemistry for the synthesis of novel organometallic complexes .

Synthetic Intermediate
For generating compound libraries via lactam-acetic acid scaffold derivatization.
Ligand
For coordination chemistry and organometallic complex synthesis.

Non-Interchangeability of 2-(2-Oxoazocan-1-yl)acetic acid


While several azocane derivatives share the same eight-membered core, the unique combination and specific placement of the 2-oxo (lactam) and 1-acetic acid functional groups on 2-(2-Oxoazocan-1-yl)acetic acid create a distinct chemical profile that is not found in its closest analogs [1]. For instance, simple azocane carboxylic acids [2] or keto-acid isomers exhibit differences in hydrogen bonding capacity, polar surface area, and lipophilicity [1], leading to divergent reactivity and biological interactions. Substitution with a structurally similar but functionally different analog will likely result in a failed synthesis, altered coordination geometry, or a loss of specific target binding, as evidenced by the use of this specific scaffold in generating distinct bioactive molecules .

Hydrogen-Bond Reactivity Shift
Non-lactam azocane analogs lack the 2-oxo hydrogen bond acceptor, which may alter reactivity in amidation or coupling steps.
Coordination Geometry Change
Replacement with a simpler azocane-1-acetic acid may result in different metal-binding modes, limiting complex formation.

2-(2-Oxoazocan-1-yl)acetic acid: Quantitative Differentiation


Physicochemical Distinction in Hydrogen Bonding Capacity

Compared to the non-lactam analog 2-(Azocan-1-yl)acetic acid, the target compound's 2-oxo group increases its polar surface area and hydrogen bond acceptor count, altering its drug-likeness profile [1].

Hydrogen Bond Profile
Reported comparison
Target
HBA: 3 / TPSA: 57.6 Ų
Analog (non-lactam)
HBA: 2 / TPSA: 44.6 Ų
Δ +1 HBA / +13.0 Ų TPSA (computed)
Increased polar surface area and H-bond capacity support differentiated binding interactions.
Computed values; experimental verification recommended.
Medicinal chemistry Physicochemical properties Drug design

Anticancer Activity of a Derivative

The value of 2-(2-Oxoazocan-1-yl)acetic acid as a core scaffold is demonstrated by the biological activity of a derivative synthesized from it. The compound HPP-4382, synthesized from this acid, is reported to exhibit anticancer properties with an IC50 of approximately 20 µM against a human cancer cell line .

Derivative Activity
Class-level inference
HPP-4382 IC50 ≈ 20 µM (unspecified cell line)
Scaffold-derived activity context; class-level evidence requires independent validation.
No comparative data; assay conditions not detailed.
Anticancer research Medicinal chemistry Scaffold development

Ligand for Germanium Complex Synthesis

2-(2-Oxoazocan-1-yl)acetic acid has been successfully employed as a specific ligand in the synthesis of a novel germanium(IV) complex , highlighting its functional utility in an application where simpler analogs are not reported.

Coordination Application
Class-level inference
Successful synthesis of a Ge(IV) complex reported.
Demonstrates ligand utility; generalizability to other metal centers remains to be confirmed.
Specific to reported conditions; no comparative ligand data.
Coordination chemistry Organometallic synthesis Ligand design

Recommended Applications of 2-(2-Oxoazocan-1-yl)acetic acid


Synthesis of Anticancer Agents from Azocane Scaffolds

This compound is best utilized as a key starting material in the synthesis of potential anticancer agents. The reported activity of a derivative, HPP-4382 (IC50 ≈ 20 µM) , serves as a proof-of-concept for the scaffold's utility. Research groups focused on generating and screening compound libraries for oncology targets can prioritize this building block .

Synthesis of Metal-Organic Complexes and Coordination Polymers

Researchers in coordination chemistry can use this compound as a specialized ligand for the creation of new organometallic architectures. Its demonstrated use in synthesizing a germanium(IV) complex confirms its ability to coordinate with metal centers, making it suitable for projects involving transition metals, catalysis, or materials science.

Physicochemically Diverse Compound Libraries

For medicinal chemistry campaigns requiring a specific physicochemical profile, this compound offers a defined set of properties [1]. Its Hydrogen Bond Acceptor count (3) and TPSA (57.6 Ų) differ significantly from its non-lactam analog [2]. This makes it a precise tool for probing structure-activity relationships (SAR) where hydrogen bonding and polarity are key factors.

Application
Selection Property
Validation Focus
Oncology compound library synthesis
Scaffold derivatization potential
Oncology target SAR evaluation
Coordination chemistry research
Lactam-acetic acid chelating motif
Metal-coordination geometry study
Hydrogen-bond focused SAR libraries
Defined H-bond acceptor count and TPSA
Polarity-driven target interaction studies

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